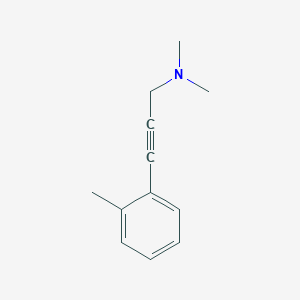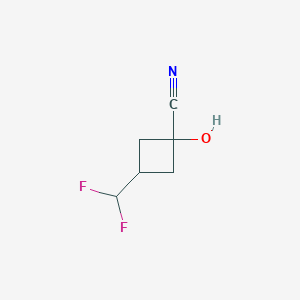
3-(Difluoromethyl)-1-hydroxycyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group (CF₂H) imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile typically involves the difluoromethylation of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include difluoromethylated ketones, primary amines, and substituted cyclobutane derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of fluorinated organic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the development of fluorinated biomolecules for studying biological processes and drug interactions.
Medicine: Its derivatives are investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-1-hydroxycyclobutane-1-carbonitrile
- 3-(Difluoromethyl)-1-hydroxycyclopentane-1-carbonitrile
- 3-(Difluoromethyl)-1-hydroxycyclohexane-1-carbonitrile
Uniqueness
3-(Difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile is unique due to its specific ring size and the presence of both hydroxyl and nitrile functional groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a versatile building block for various applications .
Propiedades
Fórmula molecular |
C6H7F2NO |
|---|---|
Peso molecular |
147.12 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1-hydroxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H7F2NO/c7-5(8)4-1-6(10,2-4)3-9/h4-5,10H,1-2H2 |
Clave InChI |
MXMAVVQZHDLICP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C#N)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
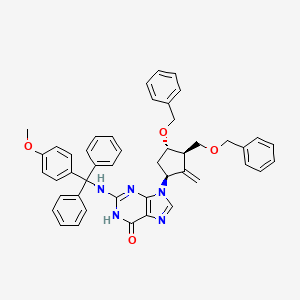

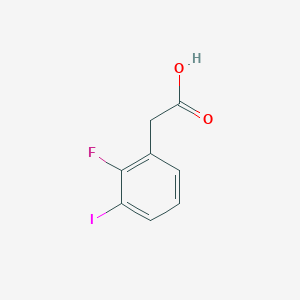
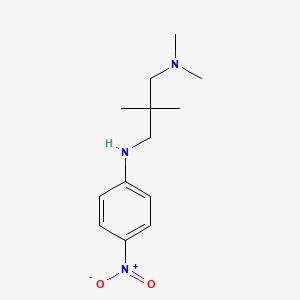
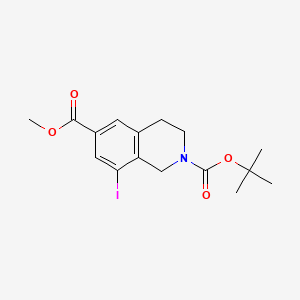
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)

![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
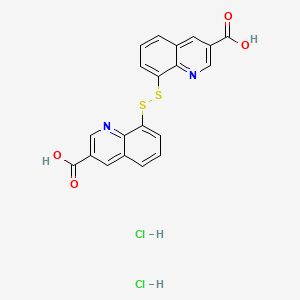
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)

